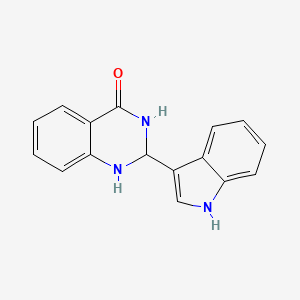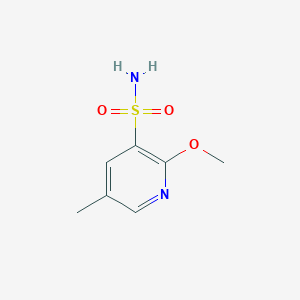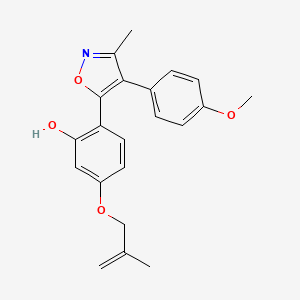![molecular formula C19H18FNO4 B2755583 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide CAS No. 1706504-77-9](/img/structure/B2755583.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields.
Wirkmechanismus
The exact mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to have neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell proliferation, and have neuroprotective effects. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide in lab experiments include its potential as an anticancer agent and its neuroprotective effects. However, the limitations include the lack of understanding of its exact mechanism of action and the need for further research to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide. These include:
1. Further investigation of its potential as an anticancer agent, including studies on its efficacy and safety in animal models and clinical trials.
2. Studies on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Further investigation of its mechanism of action to better understand its biochemical and physiological effects.
4. Development of new derivatives of the compound to improve its efficacy and safety.
5. Studies on its potential as an anti-inflammatory and antioxidant agent.
In conclusion, this compound is a chemical compound that has potential applications in a variety of fields, including medicinal chemistry, drug discovery, and neuroscience. Further research is needed to determine its efficacy and safety as an anticancer agent and a treatment for neurodegenerative diseases.
Synthesemethoden
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide involves the reaction of 2-(3-fluorophenyl)-2-methoxyethanamine with 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide has been studied for its potential applications in a variety of fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have activity against various cancer cell lines and is being investigated as a potential anticancer agent. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-18(14-3-2-4-15(20)10-14)11-21-19(22)8-6-13-5-7-16-17(9-13)25-12-24-16/h2-10,18H,11-12H2,1H3,(H,21,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKHBFYZLARBZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)

![1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2755512.png)
![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)
![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2755515.png)

![5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2755521.png)

